3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone
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Overview
Description
3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core structure with a piperidinyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone typically involves the reaction of quinazolinone derivatives with piperidine and ethylating agents. One common method includes the condensation of 2-aminobenzamide with ethyl chloroformate to form an intermediate, which is then reacted with piperidine under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The quinazolinone core can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 1-(dimethylamino)-3-phenyl-3-[2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride
- 3,7-DIMETHYL-8-((2-(1-PIPERIDINYL)ETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 3-methyl-2-phenyl-2-[2-(1-piperidinyl)ethyl]pentanenitrile hydrochloride
Uniqueness
3-(2-(1-Piperidinyl)ethyl)-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the quinazolinone core and the piperidinyl ethyl substituent allows for versatile chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C15H19N3O/c19-15-13-6-2-3-7-14(13)16-12-18(15)11-10-17-8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2 |
InChI Key |
ASCJEWULDAPEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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